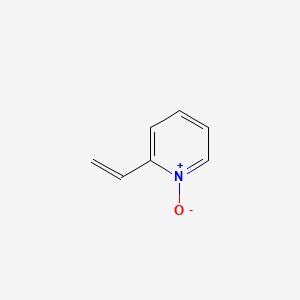

2-Ethenylpyridin-1-ium-1-olate

Beschreibung

Contextualization of Pyridinium-1-olates in Contemporary Chemical Science

Pyridinium-1-olates, also known as pyridinium (B92312) ylides, are a class of zwitterionic compounds characterized by a positively charged pyridinium ring and a negatively charged oxygen atom attached to the nitrogen. This unique electronic structure imparts a high degree of reactivity, making them valuable intermediates in a wide range of chemical transformations. sioc-journal.cnresearchgate.net In contemporary chemical science, pyridinium-1-olates are recognized for their utility in the synthesis of complex nitrogen-containing heterocycles, which are prevalent in natural products and pharmaceuticals. rsc.orgplos.org

Their applications span various domains of organic synthesis, including:

Cycloaddition Reactions: Pyridinium-1-olates can act as 1,3-dipoles in cycloaddition reactions, providing a powerful tool for the construction of bicyclic and polycyclic frameworks. mdpi.comresearchgate.netclockss.orgnih.gov

Rearrangement Reactions: They are known to undergo various rearrangement reactions, leading to the formation of diverse heterocyclic systems.

Nucleophilic Additions: The ylidic character of these compounds allows them to participate in nucleophilic addition reactions. researchgate.net

The versatility of pyridinium-1-olates has made them a subject of intense research, with ongoing efforts to explore their reactivity and expand their synthetic applications. mdpi.com

Historical Trajectory and Initial Discoveries Pertaining to 2-Ethenylpyridin-1-ium-1-olate Derivatives

The history of pyridinium compounds dates back to the late 19th and early 20th centuries with the extraction of pyridine (B92270) from coal tar. wikipedia.orgiarc.friarc.fr The development of synthetic methods for pyridine, such as the Chichibabin synthesis reported in 1924, paved the way for the preparation of a wide array of substituted pyridine derivatives. wikipedia.orgiarc.fr

While the initial focus was on simpler pyridinium salts, the exploration of pyridinium ylides and their unique reactivity gained momentum in the mid-20th century. The synthesis of this compound itself involves the introduction of an ethenyl (vinyl) group onto the pyridine ring, followed by N-oxidation and subsequent deprotonation to form the zwitterionic olate. The presence of the vinyl group in derivatives of pyridinium ylides was found to be crucial for certain types of reactions, particularly 1,5-electrocyclization, which allows for the activation of the pyridine nucleus. nih.govdntb.gov.uaresearchgate.net This reactivity has been harnessed for the efficient synthesis of complex molecular architectures, including spiro-fused heterocyclic systems. nih.govresearchgate.net

Significance of the Zwitterionic Framework in this compound

The zwitterionic nature of this compound is central to its chemical behavior. A zwitterion is a molecule that contains both a positive and a negative formal charge, resulting in a net neutral charge. In the case of this compound, the positive charge resides on the nitrogen atom of the pyridinium ring, while the negative charge is on the exocyclic oxygen atom. smolecule.com

This charge separation has several important consequences:

Enhanced Reactivity: The zwitterionic framework creates distinct electrophilic (pyridinium ring) and nucleophilic (olate) centers within the same molecule, leading to high reactivity. sioc-journal.cn

Dipolar Character: The compound behaves as a dipole, influencing its solubility and interaction with other polar molecules and solvents.

Participation in Cycloadditions: As a 1,3-dipole, it can readily participate in [3+2] cycloaddition reactions with various dipolarophiles, a key reaction for synthesizing five-membered rings. researchgate.netmdpi.com The presence of the ethenyl group can also influence the regioselectivity and stereoselectivity of these reactions.

The interplay of the pyridinium ring's aromaticity and the zwitterionic character makes these compounds fascinating subjects for both experimental and theoretical studies. researchgate.net

Current Research Landscape and Unexplored Avenues in this compound Chemistry

Current research on pyridinium-1-olates, including derivatives like this compound, continues to be an active area. Researchers are exploring new synthetic methodologies to access these compounds and their derivatives with greater efficiency and control. researchgate.netrsc.org A significant portion of current work focuses on expanding the scope of their cycloaddition reactions with novel reaction partners to generate structurally diverse and complex heterocyclic libraries. mdpi.comnih.govsciforum.net

Despite the progress, several avenues in the chemistry of this compound remain underexplored:

Asymmetric Catalysis: The development of catalytic enantioselective reactions involving this compound would be a significant advancement, providing access to chiral heterocyclic compounds.

Polymerization: The vinyl group presents an opportunity for polymerization or copolymerization, potentially leading to novel functional polymers with unique electronic or material properties.

Mechanistic Studies: While the general reactivity is understood, detailed mechanistic studies, particularly using computational methods, could provide deeper insights into the transition states and reaction pathways, enabling more precise control over reaction outcomes. researchgate.netmdpi.com

Biological Applications: While some pyridinium compounds have known biological activity, the specific potential of this compound in areas like medicinal chemistry or agrochemicals is an area ripe for investigation. plos.orgsmolecule.com

The continued exploration of this versatile zwitterionic compound promises to yield new synthetic tools and potentially valuable new molecules.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-ethenyl-1-oxidopyridin-1-ium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO/c1-2-7-5-3-4-6-8(7)9/h2-6H,1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWRBMHSLXKNRJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=CC=[N+]1[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

9016-06-2 | |

| Details | Compound: Pyridine, 2-ethenyl-, 1-oxide, homopolymer | |

| Record name | Pyridine, 2-ethenyl-, 1-oxide, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=9016-06-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID20873399 | |

| Record name | 2-Vinylpyridine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20873399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2571-90-6, 9016-06-2 | |

| Record name | Pyridine, 2-ethenyl-, 1-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2571-90-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine, 1-oxide, polymers | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171333 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Vinylpyridine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20873399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Approaches to 2 Ethenylpyridin 1 Ium 1 Olate

Novel Catalytic Strategies in the Preparation of 2-Ethenylpyridin-1-ium-1-olate

Modern synthetic chemistry increasingly relies on catalysis to enhance reaction efficiency, selectivity, and sustainability. In the context of this compound and related compounds, several novel catalytic strategies have emerged.

Transition metal catalysis has been employed for the direct alkenylation of pyridine (B92270) N-oxides. Palladium-mediated C-H bond activation allows for the introduction of a vinyl group onto the pyridine N-oxide core. researchgate.net Similarly, nickel-catalyzed activation of C(2)-H bonds in pyridine N-oxides, followed by the insertion of alkynes, provides a regio- and stereoselective route to (E)-2-alkenylpyridine N-oxides. researchgate.net

Photoredox catalysis represents another frontier. While many studies use pyridine N-oxides as catalysts themselves for hydrogen atom transfer (HAT) or in carbohydroxylation reactions, these investigations provide deep mechanistic insight into the reactivity of the N-oxide group. nih.govchemrxiv.orgacs.orgresearchgate.net For example, the generation of pyridine N-oxy radicals via single-electron oxidation using a photoredox catalyst is a key step in these transformations. chemrxiv.orgacs.org

Asymmetric catalysis has also been explored for the enantioselective N-oxidation of pyridines. Aspartic acid-containing peptides have been used as catalysts to achieve asymmetric N-oxidation, presenting a novel strategy for creating chiral pyridine N-oxide frameworks. nih.gov Such methods could be adapted for the synthesis of chiral derivatives of this compound.

Green Chemistry Principles and Sustainable Synthesis of this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of this compound, a key consideration is the choice of oxidizing agent. Hydrogen peroxide (H₂O₂) is a particularly attractive oxidant from a green chemistry perspective because it is cost-effective and produces only water as a byproduct, leading to high atom economy. nih.gov

Another approach involves using ozone as a clean oxidant. A method for synthesizing 2-chloronicotinic acid from a 2-chloro-3-olefin pyridine precursor utilizes ozone, which is noted to be a clean reagent that aligns with the requirements of green chemistry. google.com This suggests that ozone could be a viable green alternative for the N-oxidation step.

Optimization of Reaction Conditions and Yield for this compound Production

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound. Key parameters that are frequently adjusted include temperature, solvent, catalyst loading, and the use of additives.

For the synthesis of the 2-vinylpyridine (B74390) precursor via polymerization, reaction temperature has a significant effect on monomer conversion. Studies have shown that increasing the reaction temperature can enhance the rate of polymerization. mdpi.com For instance, in the polymerization of 2-vinylpyridine, monomer conversion reaches a maximum value faster at 75°C compared to 65°C. mdpi.comresearchgate.net

In functionalization reactions involving pyridine N-oxides, the choice of solvent and the use of acid additives are crucial. For example, in the photoredox-catalyzed carbohydroxylation of olefins using a pyridine N-oxide, acetone (B3395972) was identified as the optimal solvent, and the addition of trichloroacetic acid (TFA) significantly improved reaction efficiency. nih.govacs.org The optimization of reagent stoichiometry is also vital; a study on the C-H functionalization of pyridine N-oxides found that using 1.5 equivalents of dimethylcyanamide (B106446) was optimal for achieving nearly full conversion. researchgate.net

Table 2: Examples of Optimized Reaction Conditions in Related Syntheses

| Reaction Type | Key Parameter | Condition | Outcome | Reference |

|---|---|---|---|---|

| Polymerization of 2-VP | Temperature | 55°C vs. 65°C vs. 75°C | Polymerization rate increases with temperature. | mdpi.comresearchgate.net |

| Carbohydroxylation | Solvent | Acetone | Identified as the optimal solvent for the reaction. | acs.org |

| Carbohydroxylation | Additive | 2.0 equiv. Trichloroacetic Acid (TFA) | Highest reaction efficiency achieved. | acs.org |

| C-H Functionalization | Reagent Stoichiometry | 1.5 equiv. Dimethylcyanamide | Optimal for achieving almost full conversion. | researchgate.net |

Stereochemical Control and Regioselectivity in this compound Synthesis

Regioselectivity is a paramount concern in the chemistry of pyridine N-oxides. The N-oxide group activates the pyridine ring, directing nucleophilic attack preferentially to the C2 and C4 positions. Numerous synthetic methods have been developed that exploit this inherent reactivity to achieve highly regioselective C2-functionalization. umich.edu For example, procedures for the halogenation and amination of pyridine N-oxides show high regioselectivity for the 2-position. umich.eduresearchgate.net

In the context of forming the 2-ethenyl group, nickel-catalyzed reactions of pyridine N-oxides with alkynes have been shown to afford (E)-2-alkenylpyridine N-oxides with high regio- and stereoselectivity. researchgate.net Similarly, photoredox-catalyzed carbohydroxylation reactions involving α-olefins and pyridine N-oxides proceed with exclusive regioselectivity. nih.govacs.org

While this compound itself is achiral, the principles of stereochemical control are relevant for the synthesis of its chiral derivatives or in processes employing chiral catalysts. The development of chiral Lewis base catalysts incorporating a pyridine N-oxide moiety has enabled highly enantioselective reactions, such as the allylation of aldehydes. mdpi.com Catalytic enantioselective N-oxidation using peptide-based catalysts also provides a route to optically enriched pyridine N-oxides, demonstrating that stereochemical control can be exerted at the N-oxidation step. nih.gov These advanced catalytic systems open up possibilities for the asymmetric synthesis of more complex structures derived from this compound.

Advanced Spectroscopic and Structural Elucidation Methodologies for 2 Ethenylpyridin 1 Ium 1 Olate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques for 2-Ethenylpyridin-1-ium-1-olate

NMR spectroscopy is a powerful method for probing the chemical environment of atomic nuclei, offering detailed insights into the connectivity and spatial arrangement of atoms within a molecule.

Two-Dimensional NMR Methodologies (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR techniques are instrumental in unraveling complex spectral data by plotting correlations between different nuclei. mnstate.edu For this compound, these methods provide unambiguous assignment of proton (¹H) and carbon (¹³C) signals.

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other (J-coupling), typically through two or three bonds. sdsu.edu In the spectrum of this compound, cross-peaks would be observed between the vinyl protons and between adjacent protons on the pyridine (B92270) ring, confirming their connectivity.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. sdsu.edu It allows for the direct assignment of each proton signal to its corresponding carbon atom in the this compound molecule.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range couplings between protons and carbons, typically over two or three bonds. sdsu.edu This is crucial for connecting different spin systems. For instance, it can show correlations from the vinyl protons to the carbon atoms of the pyridine ring, and from the pyridine protons to the vinyl carbons, thus piecing together the entire molecular framework. Studies on similar pyridine N-oxide structures have shown that upon oxidation, the proton signals of the pyridine ring, particularly at the 2- and 6-positions, shift downfield. researchgate.net

Table 1: Hypothetical 2D NMR Correlations for this compound

| ¹H Signal (ppm) | COSY Correlations (¹H ppm) | HSQC Correlation (¹³C ppm) | HMBC Correlations (¹³C ppm) |

| Vinyl-Hα | Vinyl-Hβ (cis & trans) | Cα | Cβ, C2 (pyridine) |

| Vinyl-Hβ | Vinyl-Hα | Cβ | Cα, C2 (pyridine) |

| Pyridine-H3 | Pyridine-H4 | C3 | C2, C4, C5 |

| Pyridine-H4 | Pyridine-H3, Pyridine-H5 | C4 | C2, C3, C5, C6 |

| Pyridine-H5 | Pyridine-H4, Pyridine-H6 | C5 | C3, C4, C6 |

| Pyridine-H6 | Pyridine-H5 | C6 | C2, C4, C5 |

Note: The actual chemical shifts and correlations would need to be determined experimentally.

Solid-State NMR Applications for Structural Confirmation

Solid-state NMR (ssNMR) is a vital technique for studying the structure and dynamics of materials in their solid form, which is particularly useful for crystalline or amorphous samples where solution NMR is not feasible. preprints.org For this compound, ssNMR can provide crucial information to confirm the structure determined in solution and reveal details about its solid-state packing and polymorphism.

Techniques such as Cross-Polarization Magic-Angle Spinning (CP/MAS) are employed to enhance the signal of low-abundance nuclei like ¹³C and to average out anisotropic interactions that broaden the spectral lines in solids. mdpi.commst.edu By comparing the isotropic chemical shifts obtained from ssNMR with those from solution-state NMR, one can confirm that the fundamental molecular structure is preserved in the solid state. Furthermore, ssNMR can detect subtle differences in chemical shifts that arise from intermolecular interactions and crystal packing effects. nih.gov

Table 2: Potential Solid-State ¹³C NMR Data for this compound

| Carbon Atom | Expected Chemical Shift Range (ppm) |

| C2 | 145 - 155 |

| C3 | 120 - 130 |

| C4 | 135 - 145 |

| C5 | 120 - 130 |

| C6 | 140 - 150 |

| Cα (vinyl) | 130 - 140 |

| Cβ (vinyl) | 115 - 125 |

Note: These are estimated chemical shift ranges and would require experimental verification.

Mass Spectrometry Approaches for Molecular Structure Confirmation of this compound

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. msu.edu

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-resolution mass spectrometry (HRMS) is capable of measuring the m/z ratio to several decimal places, allowing for the determination of the exact mass of a molecule. This high precision enables the calculation of the molecular formula with a high degree of confidence. For this compound (C₇H₇NO), HRMS can distinguish it from other compounds with the same nominal mass but different elemental compositions.

Table 3: Precise Mass Determination of this compound

| Parameter | Value |

| Molecular Formula | C₇H₇NO |

| Theoretical Monoisotopic Mass | 121.0528 g/mol |

| Experimentally Observed Mass (Hypothetical) | 121.0525 m/z |

| Mass Error (ppm) | < 5 ppm |

The experimentally observed mass would be determined from an HRMS experiment.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, where ions of a specific m/z are selected, fragmented, and then the fragment ions are analyzed. wikipedia.orgnih.gov This technique is invaluable for structural elucidation as the fragmentation pattern provides a "fingerprint" of the molecule's structure.

In a typical MS/MS experiment for this compound, the molecular ion ([M+H]⁺ or M⁺˙) would be isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions would correspond to the loss of stable neutral molecules or radicals. For example, a common fragmentation pathway for pyridine N-oxides is the loss of the oxygen atom.

Table 4: Hypothetical MS/MS Fragmentation Data for this compound

| Parent Ion (m/z) | Fragment Ion (m/z) | Neutral Loss |

| 121.05 | 105.06 | O |

| 121.05 | 93.04 | CO |

| 105.06 | 79.05 | C₂H₂ |

Note: The fragmentation pattern is predictive and would need to be confirmed by experimental data.

X-ray Crystallography as a Definitive Tool for Solid-State Structure Determination of this compound

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. nih.govlibretexts.org By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to obtain a detailed electron density map and, from that, a precise model of the molecular structure. pages.dev This includes accurate bond lengths, bond angles, and torsional angles.

Table 5: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.3 |

| b (Å) | 7.1 |

| c (Å) | 12.1 |

| β (°) ** | 93.4 |

| Volume (ų) | 710 |

| Z | 4 |

| Calculated Density (g/cm³) ** | 1.13 |

Note: This data is hypothetical and based on a similar pyridinium (B92312) olate structure. nih.gov Actual data would require successful crystallization and X-ray diffraction analysis of this compound.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis of this compound

Due to a scarcity of published data on the monomer, the vibrational analysis largely relies on studies of poly(2-vinylpyridine N-oxide) (P2VPNO). The N-oxidation of the pyridine ring introduces characteristic changes in the vibrational spectra.

Key Vibrational Bands:

The most significant feature in the IR spectrum following N-oxidation is the appearance of bands related to the N⁺-O⁻ group. In studies of P2VPNO, a prominent band corresponding to the N⁺-O⁻ stretching vibration is observed around 1230 cm⁻¹. nih.gov Additionally, an oxygen bending vibration is identified near 1170 cm⁻¹. nih.gov The degree of oxidation in polyvinylpyridine N-oxides has been quantified by analyzing the N-O vibration bands in the range of 1478-1494 cm⁻¹ in the infrared spectrum. mdpi.com

The vibrational modes of the pyridine ring are also affected by N-oxidation. The C=N stretching vibrations, typically seen in poly(2-vinylpyridine) at approximately 1589 cm⁻¹ and 1568 cm⁻¹, are expected to shift upon oxidation. sapub.org Similarly, the C-H stretching vibrations of the vinyl group (=C-H) in the precursor, poly(2-vinylpyridine), are observed around 3005 cm⁻¹. sapub.org

The following table summarizes the key IR absorption bands observed for poly(2-vinylpyridine N-oxide), which serve as a proxy for understanding the vibrational characteristics of the this compound monomer.

| Vibrational Mode | Wavenumber (cm⁻¹) (Polymer) | Spectroscopic Technique | Reference |

| N⁺-O⁻ Stretching | ~1230 | ATR-FTIR | nih.gov |

| Oxygen Bending | ~1170 | ATR-FTIR | nih.gov |

| N-O Vibration | 1478-1494 | IR (KBr disk) | mdpi.com |

| Pyridine Ring Stretching (C=N) | Shifted from 1589 & 1568 | FTIR | sapub.org |

| Vinyl Group Stretching (=C-H) | Shifted from 3005 | FTIR | sapub.org |

| Pyridine Ring C=C Stretching | Shifted from 1471 & 1433 | FTIR | sapub.org |

| Out-of-plane Ring C-H Bending | Shifted from 746 | FTIR | sapub.org |

| In-plane C-H Bending | Shifted from ~1068 | FTIR | sapub.org |

Raman spectroscopy, which is sensitive to changes in polarizability, would be expected to show strong signals for the C=C bonds of the vinyl group and the aromatic ring. However, specific Raman data for this compound or its polymer is not widely reported in the literature reviewed.

Advanced Spectroscopic Techniques for Investigating Intermolecular Interactions of this compound

The N-oxide group in this compound is a key player in its intermolecular interactions. This group, with its significant dipole moment, can act as a strong hydrogen bond acceptor. mdpi.comresearchgate.net Advanced spectroscopic methods are crucial for elucidating these interactions, which govern the compound's behavior in solution and in condensed phases.

Hydrogen Bonding Studies:

Studies on pyridine N-oxide and its derivatives have extensively used techniques like FTIR, NMR, and X-ray diffraction to investigate hydrogen bonding. tandfonline.com The oxygen atom of the N-oxide group readily forms hydrogen bonds with proton donors such as water, alcohols, and acids. tandfonline.com

In the case of this compound in an aqueous environment, it is expected that water molecules will form hydrogen bonds with the N-oxide oxygen. This interaction can be studied using techniques like 2D NMR spectroscopy (e.g., NOESY) to probe spatial proximities, and temperature-dependent IR spectroscopy to observe shifts in the N-O vibrational frequency upon hydrogen bond formation.

Research on poly(4-vinylpyridine N-oxide) has shown that it can form a partial complex with water, causing it to behave like a polyelectrolyte in aqueous solutions. This behavior is attributed to the interactions involving the N-O group. While poly(2-vinylpyridine N-oxide) does not exhibit the same polyelectrolytic behavior, the underlying hydrogen bonding interactions with water are still significant.

Fluorescence Spectroscopy:

Pyridine N-oxide moieties are known to be fluorescent. The fluorescence properties of poly(2-vinylpyridine N-oxide) have been studied, revealing that the emission characteristics are sensitive to the microenvironment of the N-oxide fluorophore. This sensitivity can be exploited to study intermolecular interactions. For instance, changes in the fluorescence spectrum (e.g., shifts in emission wavelength, changes in quantum yield) upon addition of a quencher or a hydrogen-bonding species can provide information about the nature and strength of these interactions.

Computational Modeling:

In conjunction with experimental techniques, computational methods like Density Functional Theory (DFT) are invaluable for studying intermolecular interactions. DFT calculations can be used to model the geometry and energetics of hydrogen-bonded complexes involving this compound. mdpi.comtandfonline.com These calculations can predict changes in vibrational frequencies upon complexation, which can then be compared with experimental IR and Raman data to validate the proposed interaction models. For example, DFT studies on pyridine N-oxide complexes have shown that the N-O stretching frequency is sensitive to the strength of the hydrogen bond. tandfonline.com

Computational and Theoretical Investigations of 2 Ethenylpyridin 1 Ium 1 Olate

Quantum Chemical Calculations on the Electronic Structure of 2-Ethenylpyridin-1-ium-1-olate

Quantum chemical calculations are fundamental in understanding the distribution of electrons and the resulting electronic properties of this compound.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. For pyridine (B92270) N-oxides, DFT studies reveal significant changes in electronic properties compared to their parent pyridine counterparts. The introduction of the N-oxide group substantially increases the molecule's polarity. Pyridine N-oxide has a much larger dipole moment (4.37 D) compared to pyridine (2.13 D), a feature that also characterizes this compound and influences its solubility and intermolecular interactions. rsc.org

The N-oxide functionality is a strong electron-withdrawing group due to the inductive and mesomeric effects of the N-O bond. rsc.org This electronic perturbation affects the pyridine ring and the vinyl substituent. DFT calculations are employed to model the generation of the pyridine N-oxy radical through single-electron oxidation, a key step in certain photoredox reactions. nih.govacs.org These calculations help determine the feasibility and thermodynamics of such processes. For instance, in reactions where 2-vinylpyridine (B74390) acts as a substrate, it is proposed that the N-oxide is first protonated, which further enhances the electrophilicity of the vinyl group, making it more susceptible to radical addition. acs.org

Ab initio methods, which are based on first principles without empirical parameters, offer a pathway to high-accuracy calculations of molecular properties. While extensive ab initio studies specifically focused on the this compound monomer are not widely documented in the reviewed literature, these methods are referenced in computational studies of related reaction systems. nih.govacs.org Techniques such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory could be applied to obtain precise geometries, interaction energies, and spectroscopic constants for this molecule, providing benchmark data for less computationally expensive methods like DFT.

Density Functional Theory (DFT) Studies of Electronic Properties

Molecular Dynamics Simulations of this compound in Diverse Environments

Molecular dynamics (MD) simulations are a powerful tool for studying the behavior of molecules over time, providing insights into their interactions with solvents and other molecules. While MD simulations have been conducted on the polymer, poly(2-vinylpyridine) (P2VP), to study its dynamics and glass transition, specific MD studies on the this compound monomer are not prominent in the literature. udel.eduresearchgate.net

However, one can describe a prospective MD simulation. A typical simulation would involve placing the this compound molecule in a simulation box filled with a chosen solvent, such as water, to study its solvation and dynamic behavior. mdpi.com The interactions would be governed by a force field, which is a set of parameters describing the potential energy of the system. Such simulations could elucidate the conformation of the molecule in solution, the formation of hydrogen bonds between the N-oxide group and protic solvents, and its aggregation behavior, which are crucial for understanding its role in various chemical processes.

Theoretical Spectroscopic Predictions for this compound (e.g., NMR Chemical Shifts, UV-Vis Transitions)

Computational methods can predict spectroscopic properties, which aids in the interpretation of experimental data.

NMR Chemical Shifts: Experimental studies on poly(2-vinylpyridine N-oxide) show distinct changes in the 1H-NMR spectrum upon N-oxidation. Notably, the resonance peak associated with the proton at the 6-position of the pyridine ring (ortho to the nitrogen) exhibits a downfield shift. rsc.orgresearchgate.net This is attributed to the change in the electronic environment caused by the N-oxide group. Theoretical calculations of NMR shielding tensors using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework can be used to predict these chemical shifts and assign spectra for the monomer and its derivatives. science.gov

UV-Vis Transitions: The electronic transitions of this compound can be studied using Time-Dependent Density Functional Theory (TD-DFT). Experimental UV-Vis spectra of block copolymers containing this unit show a characteristic absorption maximum. Upon oxidation of the poly(2-vinylpyridine) precursor, which has a λmax of 263 nm, the resulting poly(2-vinylpyridine N-oxide) exhibits a shifted absorption maximum at 270 nm. rsc.orgresearchgate.net TD-DFT calculations can model these electronic excitations, providing insights into their nature, such as whether they are π→π* or n→π* transitions, and how they are influenced by the molecular structure and solvent environment. nih.govmdpi.com

Table 1: Experimental Spectroscopic Data for Poly(2-vinylpyridine) Before and After N-Oxidation

| Polymer System | 1H-NMR Spectroscopy | UV-Vis Spectroscopy (λmax) |

|---|---|---|

| Poly(2-vinylpyridine) (Precursor) | - | 263 nm rsc.orgresearchgate.net |

| Poly(2-vinylpyridine N-oxide) | Downfield shift for proton at 6-position rsc.orgresearchgate.net | 270 nm rsc.orgresearchgate.net |

Computational Analysis of Reaction Mechanisms Involving this compound

Computational analysis is crucial for elucidating complex reaction mechanisms. DFT calculations have been instrumental in understanding the photoredox/pyridine N-oxide catalyzed carbohydroxylation of olefins, where 2-vinylpyridine can act as a radical acceptor. nih.govacs.org

A plausible mechanism, supported by DFT calculations on a model system, involves several key steps:

Generation of the N-oxy Radical: The reaction is initiated by a photocatalyst that oxidizes a pyridine N-oxide (in the model, 2,6-dichloropyridine (B45657) N-oxide) to a highly reactive N-oxy radical. This single-electron transfer (SET) step was found to be thermodynamically favorable. acs.org

Radical Addition: The N-oxy radical adds to an alkene, generating a carbon-centered radical.

Giese-type Addition: This carbon radical then adds to an electron-deficient alkene, such as 2-vinylpyridine (which is likely protonated by an acid additive like TFA to become more electrophilic), in a Giese-type reaction. nih.govacs.org

Nucleophilic Substitution: The resulting N-alkoxypyridinium intermediate undergoes nucleophilic substitution by water to yield the final alcohol product and regenerate the pyridine N-oxide catalyst. acs.org

Structure-Property Relationships Derived from Theoretical Models for this compound

Theoretical models establish clear relationships between the molecular structure of this compound and its chemical properties and reactivity.

Polarity and Solubility: The presence of the N-oxide group creates a large dipole moment, making the molecule significantly more polar than its 2-vinylpyridine precursor. rsc.org This high polarity enhances its water solubility and its ability to act as an amphiphilic agent when polymerized, allowing it to interact with both hydrophobic and hydrophilic substances. polysciences.com

Reactivity: The strong electron-withdrawing nature of the N-oxide group influences the reactivity of the entire molecule. rsc.org It renders the vinyl group more electrophilic and susceptible to nucleophilic or radical additions. Computational studies show that protonation of the N-oxide oxygen atom further enhances this effect, facilitating reactions such as Giese-type additions under acidic conditions. nih.govacs.org

Coordination and Self-Assembly: The lone pairs on the oxygen atom of the N-oxide group can act as hydrogen bond acceptors or coordinate to metal ions. This property is fundamental to its use in creating self-assembled structures and functional materials, as seen in the formation of block copolymers with enhanced segregation strength. rsc.org

Reactivity and Transformation Pathways of 2 Ethenylpyridin 1 Ium 1 Olate

Nucleophilic and Electrophilic Reactivity of 2-Ethenylpyridin-1-ium-1-olate

The chemical nature of this compound is distinctly dualistic, possessing both nucleophilic and electrophilic characteristics. nih.gov The N-oxide bond is highly polarized, with a negatively charged oxygen atom and a positively charged nitrogen atom within the aromatic ring. scripps.edu This polarization makes the oxygen atom a potent nucleophilic center, capable of attacking various electrophiles. scripps.edu

Conversely, the electron-withdrawing effect of the N-oxide group, combined with the aromatic system, renders the carbon atoms of the pyridine (B92270) ring, particularly at the 2- and 4-positions, electrophilic and susceptible to nucleophilic attack. scripps.edu The ethenyl (vinyl) group is also influenced by this electron-withdrawing effect, making its β-carbon atom electrophilic and prone to Michael-type addition reactions with nucleophiles. wikipedia.org For instance, nucleophiles such as methoxide (B1231860) can add across the vinyl group of the parent compound, 2-vinylpyridine (B74390). wikipedia.org Cysteine sulfenic acids, which exhibit both nucleophilic and electrophilic properties, provide a model for understanding this type of dual reactivity. nih.gov The reactivity of N-alkoxypyridinium salts, formed by the reaction of the N-oxide with an electrophile, in nucleophilic substitution reactions further underscores the electrophilic nature of the pyridine ring. acs.org

Cycloaddition Reactions Involving the Ethenyl Moiety of this compound

Heteroaromatic N-oxides are well-established 1,3-dipoles and readily participate in [3+2] cycloaddition reactions with suitable dipolarophiles. thieme-connect.desci-rad.com In these reactions, the N-oxide moiety itself typically functions as the three-atom component. For example, pyridine N-oxide can react with electron-deficient alkenes or alkynes, such as N-methyl maleimide (B117702) or in situ generated benzyne, to form five-membered cycloadducts. thieme-connect.de

While the N-oxide part of the molecule is a classic 1,3-dipole, the ethenyl group in this compound primarily acts as a dienophile or dipolarophile (the 2π-electron component) in cycloaddition reactions. sci-rad.com For instance, a related compound, (E)-ethyl 3-(2-pyridyl)-propenoate, participates in cycloaddition with anthracene. nih.gov The electronic nature of the vinyl group, being conjugated with the electron-deficient pyridine N-oxide ring, enhances its reactivity towards electron-rich dienes or dipoles. There are also examples of enantioselective [2+2] photocycloaddition reactions involving vinylpyridines, highlighting another pathway for the ethenyl moiety to engage in cycloaddition. rsc.org

Polymerization Behavior of this compound

The presence of the polymerizable ethenyl group allows this compound to serve as a monomer for the synthesis of poly(2-vinylpyridine N-oxide). This polymer is noted for its water-soluble and amphiphilic properties, making it useful as a dispersant and stabilizer. polysciences.compolysciences.com The synthesis of the polymer can be achieved either by direct polymerization of the N-oxide monomer or by polymerization of 2-vinylpyridine followed by oxidation of the resulting polymer. google.comgoogle.com

2-vinylpyridine readily undergoes radical polymerization initiated by compounds like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). wikipedia.orgmdpi.comrsc.org The kinetics of this polymerization are similar to that of styrene (B11656). rsc.org Studies on the polymerization of 2-vinylpyridine have examined the effects of temperature and initiator concentration on monomer conversion. As expected, higher initiator concentrations lead to a greater number of radical species and increased conversion rates. mdpi.com Similarly, increasing the reaction temperature can enhance molecular diffusion and collision frequency, though it may also affect initiator decomposition rates. mdpi.com

Poly(2-vinylpyridine N-oxide) can be produced by the subsequent oxidation of poly(2-vinylpyridine) using oxidizing agents like hydrogen peroxide. google.com Alternatively, the this compound monomer can be polymerized directly or copolymerized with other monomers, such as styrene or 4-vinylpyridine, using radical initiators. wikipedia.orggoogle.com

| Reaction System | Temperature (°C) | Initiator:Monomer Ratio (%wt) | Reaction Time (h) | Monomer Conversion (%) | Reference |

|---|---|---|---|---|---|

| RS1 | 55 | 4 | 2 | ~15 | mdpi.com |

| RS1 | 65 | 4 | 4 | ~45 | mdpi.com |

| RS1 | 75 | 4 | 2 | ~50 | mdpi.com |

| RS2 | 55 | 4 | 24 | ~82 | mdpi.com |

The anionic polymerization of 2-vinylpyridine is a well-established method for producing polymers with controlled molecular weights and narrow distributions. mdpi.comresearchgate.netacs.org This process is typically initiated with organolithium compounds like sec-BuLi. acs.org A significant challenge in this polymerization is a side reaction where the living carbanionic chain end attacks the electron-poor pyridine ring. This can be mitigated by conducting the reaction at low temperatures (e.g., -78°C) and by adding salts like lithium chloride. mdpi.comacs.org The polymerization of functional monomers containing both oxadiazole and pyridine groups has been successfully achieved using anionic methods by carefully tuning the initiator's nucleophilicity. researchgate.net

Given the successful anionic polymerization of its precursor, this compound is also a candidate for this method. However, the N-oxide group would introduce additional complexity, potentially reacting with the anionic initiator or the propagating chain end. Cationic polymerization of 2-vinylpyridine is also known to occur. wikipedia.org The transformation from a living cationic polymerization to a living anionic polymerization has been explored for other monomers, suggesting pathways for creating complex block copolymers. uni-bayreuth.deuni-bayreuth.de The potential for this compound to undergo cationic polymerization would be influenced by the N-oxide group's effect on the vinyl group's electron density and the stability of the resulting carbocation.

Radical Polymerization Studies

Metal-Mediated and Organocatalytic Transformations of this compound

The pyridine N-oxide and vinyl functionalities allow this compound to participate in a range of transformations mediated by metal complexes or small organic molecules (organocatalysts).

Metal-mediated transformations often involve the coordination of the pyridine nitrogen or the vinyl group to a metal center. For example, 2-vinylpyridine can undergo cyclometalation with platinum complexes, where a C-H bond of the vinyl group is activated to form a stable platinum-carbon bond. researchgate.net Palladium-catalyzed reactions, such as the Heck reaction, have been used to vinylate related heterocyclic systems. Furthermore, the N-oxide group itself can direct C–H functionalization at remote positions, as seen in rhodium-catalyzed reactions of quinoline (B57606) N-oxides. thieme-connect.de Yttrium complexes have also been shown to mediate the polymerization of 2-vinylpyridine through C-H bond activation. tum.de

Organocatalysis offers metal-free routes for transforming this compound. Chiral pyridine N-oxides have been developed as effective Lewis base organocatalysts for various asymmetric reactions, such as the allylation of aldehydes. nih.govencyclopedia.pub The nucleophilic oxygen of the N-oxide activates silicon-based reagents in these processes. nih.gov Conversely, the vinylpyridine moiety can be the substrate in dual catalytic systems. For instance, the enantioselective addition of radicals to vinylpyridines can be achieved using a combination of a photocatalyst and a chiral Brønsted acid, which activates the substrate and controls stereochemistry through hydrogen bonding. researchgate.net Cooperative iridium photocatalysis and organocatalysis have also been employed for enantioselective [2+2] photocycloadditions of vinylpyridines. rsc.org

Photochemical Reactivity and Photoreactions of this compound

Pyridine N-oxides exhibit unique photochemical reactivity, which has been harnessed in modern synthetic chemistry. rsc.org Under visible light irradiation, pyridine N-oxides can function as hydrogen atom transfer (HAT) agents or can be oxidized by a photocatalyst to generate highly reactive N-oxy radicals. acs.orgrsc.orgacs.org

These photochemically generated radicals can then engage in various transformations. In one key application, 2-vinylpyridine serves as an efficient radical acceptor. acs.orgnih.gov For example, in a photoredox-catalyzed carbohydroxylation of α-olefins, an N-oxy radical adds to an olefin, and the resulting radical intermediate is trapped by 2-vinylpyridine. acs.orgnih.gov In these reactions, it is proposed that the vinylpyridine is protonated by an acid additive (like TFA), which makes it more electrophilic and facilitates the radical addition. acs.orgnih.gov This methodology allows for the regioselective synthesis of complex primary alcohols. acs.org The cleavage of the N-oxide bond upon UV irradiation is also responsible for the photocrosslinking observed in copolymers containing 4-vinylpyridine-N-oxide units, a process relevant to photoresist technology. researchgate.net

| Reaction Type | Radical Precursor | Catalyst System | Product Type | Yield (%) | Reference |

|---|---|---|---|---|---|

| Carbohydroxylation | 2-Ethyl-1-butene | Acridinium photocatalyst / Pyridine N-oxide | β-Quaternary alcohol with pyridine core | 82 | acs.org |

| Carbohydroxylation | 1-Hexene | Acridinium photocatalyst / Pyridine N-oxide | Primary alcohol with pyridine core | 74 | acs.org |

| Carbohydroxylation | 2-Methyl-1-pentene | Acridinium photocatalyst / Pyridine N-oxide | Primary alcohol with pyridine core | Not specified | nih.gov |

| C-H Alkylation | Cyclohexane | Acridinium photocatalyst / Pyridine N-oxide | Cyclohexyl-substituted pyridine derivative | 37 (with 4-vinylpyridine) | acs.org |

Derivatization Strategies and Functional Group Transformations for this compound

The chemical versatility of this compound, also known as 2-vinylpyridine N-oxide, stems from the presence of two distinct and reactive functional groups: the ethenyl (vinyl) substituent and the pyridine N-oxide moiety. This dual reactivity allows for a wide array of derivatization strategies and functional group transformations, enabling the synthesis of a diverse range of more complex molecules. These transformations can be broadly categorized by which part of the molecule undergoes reaction: the ethenyl group, the N-oxide function, or a combination of both.

Transformations Involving the Ethenyl Group

The ethenyl group is a key site for modifications, primarily through polymerization and addition reactions.

Polymerization

One of the most significant derivatization strategies for this compound is polymerization. The monomer can undergo polymerization, or its precursor, 2-vinylpyridine, can be polymerized first, followed by oxidation of the pyridine nitrogen to the N-oxide. wikipedia.orgrsc.org This results in the formation of poly(2-vinylpyridine N-oxide) (P2VPNO), a polymer with unique properties and applications. rsc.org

The polymerization of 2-vinylpyridine can be initiated by radical, cationic, or anionic initiators, allowing for the synthesis of homopolymers or copolymers with other monomers like styrene and butadiene. wikipedia.org The subsequent oxidation of the poly(2-vinylpyridine) precursor is typically achieved using oxidizing agents such as hydrogen peroxide in acetic acid or with peroxy acids like m-chloroperbenzoic acid (m-CPBA). rsc.orgnih.gov This post-polymerization modification yields block copolymers such as poly(styrene)-block-poly(2-vinylpyridine N-oxide) (PS-b-P2VPNO), which have applications in materials science, for instance, in the formation of self-assembling nanostructures. rsc.org

Epoxidation and Subsequent Nucleophilic Ring-Opening

A powerful strategy for functionalizing the ethenyl group involves its initial conversion to an epoxide. Oxidation of 2-vinylpyridine with reagents like m-chloroperbenzoic acid (m-CPBA) yields 2-epoxyethylenepyridine 1-oxide. researchgate.net This epoxide is a valuable intermediate that can undergo ring-opening reactions with a variety of nucleophiles, leading to the formation of highly functionalized pyridylethanol derivatives. researchgate.net

The reaction of 2-epoxyethylenepyridine 1-oxide with cyclic or acyclic amines, for example, produces pyridylethanolamine 1-oxides. researchgate.net Similarly, attack by oxygen and sulfur nucleophiles, such as sodium ethoxide and sodium thiophenol, affords the corresponding ethylene (B1197577) glycol and thioethanol derivatives, respectively. researchgate.net These reactions provide a modular approach to a diverse set of compounds where the newly introduced functional group is positioned beta to the pyridine ring. The resulting N-oxide can then be reductively deoxygenated to furnish the final pyridylethanolamines. researchgate.net

| Nucleophile | Product Class | Resulting Functional Group |

|---|---|---|

| Cyclic/Acyclic Amines | Pyridylethanolamine 1-oxides | β-Amino alcohol |

| Sodium Ethoxide | Ethyleneglycol ether derivative | β-Alkoxy alcohol |

| Sodium Thiophenol | Thioethanol derivative | β-Thio alcohol |

Michael Addition and Radical Additions

The electron-withdrawing nature of the pyridine ring makes the ethenyl group in 2-vinylpyridine susceptible to Michael-type nucleophilic additions. wikipedia.org This reactivity is expected to be retained in the N-oxide derivative. Nucleophiles such as methoxide and cyanide can add across the double bond to yield 2-(2-substituted-ethyl)pyridine derivatives. wikipedia.org

Furthermore, the vinyl group can participate in radical reactions. For instance, in photoredox-catalyzed processes, 2-vinylpyridine can act as a radical acceptor. chemrxiv.orgacs.org This suggests a pathway for the carbohydroxylation or other C-C bond-forming reactions at the ethenyl group of this compound under radical conditions.

Transformations Involving the Pyridine N-Oxide Moiety

The N-oxide group is not merely a passive component; it actively participates in and facilitates a range of transformations.

Deoxygenation

A fundamental transformation of pyridine N-oxides is their deoxygenation to the corresponding parent pyridine. This reaction is synthetically useful as the N-oxide group can be used as a temporary activating or directing group and then removed. A variety of reagents can accomplish this reduction chemoselectively. organic-chemistry.orgorganic-chemistry.org For example, deoxygenation of 2-arylvinyl-3-nitropyridine N-oxides has been successfully achieved using phosphorus trichloride (B1173362) (PCl₃). nih.gov Palladium-catalyzed methods, such as transfer oxidation using triethylamine (B128534) under microwave irradiation, also provide a mild and efficient route for deoxygenation that tolerates a wide range of other functional groups. organic-chemistry.orgresearchgate.net

1,3-Dipolar Cycloaddition Reactions

The pyridine N-oxide functionality can act as a 1,3-dipole, participating in cycloaddition reactions with various dipolarophiles. nih.govclockss.org This pathway offers a powerful method for constructing complex, five-membered heterocyclic rings fused to the pyridine system or as appendages. Although the aromaticity of the pyridine ring makes it less reactive than simple nitrones, reactions with electron-deficient dipolarophiles such as alkynes and allenes can proceed effectively. clockss.org These [3+2] cycloaddition reactions open avenues to novel heterocyclic scaffolds that would be difficult to access through other synthetic routes. nih.govyoutube.com

| Dipolarophile Class | Example | Resulting Structure Type |

|---|---|---|

| Alkynes | Dimethyl acetylenedicarboxylate | Fused isoxazoline (B3343090) derivatives |

| Electron-deficient Alkenes | Acrylonitrile (B1666552) | Isoxazolidine derivatives |

| Allenes | Phenylsulfonylpropadiene | Cycloadducts, may rearrange |

| Imines | Silyl-protected imines | Imidazolidine derivatives |

Sequential and Combined Transformations

The true synthetic power of this compound is realized when these individual transformations are combined in a sequence. A derivatization strategy might involve an initial reaction at the ethenyl group, followed by a transformation involving the N-oxide. For example, a nucleophile could be added to the vinyl group via a Michael addition, and the resulting product could then be deoxygenated to yield a 2-substituted pyridine. Conversely, the N-oxide could be used to direct a substitution at another position on the ring before a final modification of the vinyl side chain. This modular approach allows for the systematic construction of a large library of pyridine derivatives from a single, versatile starting material.

Advanced Materials Science Applications of 2 Ethenylpyridin 1 Ium 1 Olate

Incorporation of 2-Ethenylpyridin-1-ium-1-olate into Functional Polymeric Materials

The integration of this compound into polymer structures, primarily as poly(2-vinylpyridine N-oxide) (P2VPNO), allows for the creation of materials with tailored properties. P2VPNO is a water-soluble polymer with amphiphilic characteristics, enabling strong interactions with both hydrophobic and hydrophilic substances. polysciences.compolysciences.com This dual nature makes it valuable as a dispersant, stabilizer, and complexing agent in various formulations. polysciences.compolysciences.com A significant area of research involves the incorporation of P2VPNO as a block in copolymers, such as polystyrene-b-poly(2-vinylpyridine N-oxide) (PS-b-P2VPNO). digitellinc.comrsc.orgrsc.org These block copolymers exhibit enhanced segregation strength due to the high Flory-Huggins interaction parameter (χ) between the blocks, driven by the large dipole moment of the vinylpyridine N-oxide units. rsc.orgrsc.org This strong segregation facilitates the formation of well-defined, microphase-separated domains at very small feature sizes (sub-10 nm), which is critical for applications like next-generation lithography. digitellinc.comrsc.org

Design of Zwitterionic Polymers from this compound

Polymers derived from this compound are considered a specific type of polyzwitterion. nih.gov The N-oxide functionality provides a permanent, charge-separated dipole that does not rely on the pH of the surrounding environment to maintain its zwitterionic state, unlike polyampholytes with carboxylic acid and amino groups. mdpi.com This intrinsic property is fundamental to the design of stable, zwitterionic materials for biomedical applications, where resisting biofouling is crucial. acs.orgnih.gov

Role of this compound in Polymer Architecture Control

The use of this compound plays a crucial role in controlling the final architecture of complex polymers, particularly block copolymers. A common and effective strategy involves a post-polymerization modification approach. First, a well-defined precursor block copolymer, such as polystyrene-b-poly(2-vinylpyridine) (PS-b-P2VP), is synthesized using controlled radical polymerization or living anionic polymerization techniques. rsc.orgrsc.orgresearchgate.netresearchgate.net This allows for precise control over the molecular weight and block length of the precursor polymer.

Subsequently, the pyridyl units of the P2VP block are oxidized to form the P2VPNO block. digitellinc.comrsc.org This two-step process provides excellent control over the final polymer architecture, as the characteristics of the initial block copolymer are directly translated to the oxidized product. The oxidation dramatically increases the dipole moment of the pyridine (B92270) N-oxide segment compared to the parent pyridine, which significantly enhances the Flory-Huggins interaction parameter (χ) between the polymer blocks. rsc.org This increased immiscibility drives microphase separation even in low molecular weight copolymers, enabling the formation of highly ordered nanostructures like lamellae and cylinders with sub-10 nm periodicities. digitellinc.comrsc.orgrsc.org

| Copolymer | Molar Mass (kg/mol) | Polydispersity Index (PDI) | Polystyrene Volume Fraction (f_PS) | Observed Morphology | Domain Spacing (d, nm) | Reference |

|---|---|---|---|---|---|---|

| PS₃₄k-b-P2VP₂₅k (Precursor) | 59.0 | 1.07 | 0.54 | Disordered | N/A | rsc.org |

| PS₃₄k-b-P2VPNO₂₅k | 60.3 | 1.07 | 0.54 | Lamellar | 13.6 | rsc.org |

| PS₃₄k-b-P2VP₁₂k (Precursor) | 46.0 | 1.06 | 0.75 | Disordered | N/A | rsc.org |

| PS₃₄k-b-P2VPNO₁₂k | 47.0 | 1.06 | 0.72 | Cylindrical | 9.7 | rsc.org |

This compound in Responsive Materials Development

Polymers incorporating this compound, either as the N-oxide or its precursor, poly(2-vinylpyridine), are key components in the development of "smart" or responsive materials. The precursor, P2VP, is well-known for its pH-responsive behavior, as the pyridine nitrogen can be protonated at a pKa below 5. mdpi.combeilstein-journals.orgmdpi.com This leads to a transition from a hydrophobic to a hydrophilic state, causing micelles or other structures to assemble or disassemble. mdpi.commdpi.com

Upon oxidation to P2VPNO, this pH responsiveness is altered. Research on poly(styrene)-block-poly(4-vinylpyridine-N-oxide) membranes showed that the N-oxidation resulted in a pH-responsive polyanionic membrane. rsc.org Similarly, studies on grafted polymeric N-oxides demonstrate pH-switchable properties, with the N-oxide being almost fully protonated at pH 3. acs.org While aromatic N-oxides have a low pKa (typically 0.5-2), this still allows for the design of materials that respond to changes in acidic environments. nih.gov

The precursor P2VP has also been used to create multi-responsive block copolymers sensitive to both pH and temperature when combined with a thermoresponsive polymer like poly(N-isopropylacrylamide) (PNIPAAm). beilstein-journals.org Furthermore, certain N-oxide groups can be modified to form radicals upon the application of light energy, suggesting a potential pathway for creating light-responsive materials from P2VPNO. google.com

Potential for this compound in Separations Technologies

The unique properties of P2VPNO and its derivatives indicate significant potential in separation technologies, including membranes and adsorbents. Block copolymers containing P2VPNO are being explored for membrane separation applications. rsc.org For instance, the conversion of isoporous poly(styrene)-block-poly(4-vinylpyridine) membranes into their N-oxide counterparts yields membranes with conserved porous structures but significantly improved chemical and mechanical stability. rsc.org The development of block copolymer membranes is a major field in materials science, with applications in water treatment and desalination. researchgate.net

The precursor polymer, poly(vinylpyridine), has been extensively studied as an adsorbent for removing various pollutants from wastewater, including phenols and carboxylic acids. mdpi.comresearchgate.net The pyridine moieties can also be quaternized to enhance ion exchange for the removal of anionic compounds. mdpi.com Given that P2VPNO retains the ability to form complexes with various ions and molecules, it is a promising candidate for developing advanced adsorbents. polysciences.comrsc.org Its hydrophilic and zwitterionic nature could be leveraged to design highly selective and fouling-resistant adsorption media.

Role of this compound in Surface Modification and Coating Technologies

Polymers derived from this compound are effective for surface modification and in the development of advanced coatings. P2VPNO itself can be used as a surface modifier to enhance properties like wettability and adhesion. polysciences.com The ability of P2VPNO-containing block copolymers to self-assemble into well-ordered thin films is a powerful tool for surface engineering. digitellinc.comrsc.org By spin-coating solutions of these copolymers, surfaces can be patterned with nanoscale features like cylinders or lamellae. rsc.orgrsc.org

This approach allows for the creation of surfaces with controlled chemical and physical properties. For example, the precursor polymer, poly(2-vinylpyridine), is used as a universal surface modifier to immobilize various nanoparticles onto metal, oxide, and plastic substrates. researchgate.net This is achieved through the affinity of the pyridine nitrogen's lone-pair electrons for the nanoparticles. Similarly, the N-oxide group in P2VPNO can coordinate with different molecules and materials, making it a versatile anchor for creating functional coatings. rsc.org These coatings have potential applications ranging from creating nanopatterned displays for electronics to developing biocompatible surfaces for medical devices. acs.orggoogle.com

Exploration of this compound in Advanced Sensor Platforms

The electronic properties and complexation ability of the pyridine N-oxide group make this compound a promising building block for advanced sensor platforms. rsc.org The precursor, polyvinylpyridine (PVPy), has been extensively used in electrodes for electrochemical applications, including sensors for humidity and various chemical compounds, due to the electrical conductivity enhancement provided by the pyridine moieties. researchgate.netdntb.gov.ua

The N-oxidation to P2VPNO modifies these electronic properties and introduces a strong dipole moment. rsc.org This, combined with the inherent ability of P2VPNO to form complexes with a variety of ions, makes it a candidate for the development of novel chemical sensors. rsc.org For example, the interaction of P2VPNO with specific metal ions could lead to a detectable signal, such as a change in fluorescence or electrical conductance. Research into block copolymers containing P2VPNO suggests their potential use in sensor technologies, leveraging the self-assembly of these materials to create highly ordered and sensitive device structures. rsc.org

Application as a Capping Agent in Nanoparticle Synthesis and Surface Modification

Currently, there are no specific research articles or datasets available that detail the use of this compound as a primary capping agent for the synthesis of nanoparticles. The scientific community has largely focused on the polymerized form, poly(2-vinylpyridine N-oxide), and other related vinylpyridine compounds for surface modification purposes.

Insights from Related Polymers and Derivatives

Research into polymers derived from vinylpyridines offers valuable insights into how this compound might function. Poly(2-vinylpyridine) (P2VP) is a well-known polymer used in nanotechnology. scielo.br The nitrogen atom in the pyridine ring of P2VP has a strong affinity for metal ions and can effectively stabilize metallic nanoparticles, preventing their aggregation through steric hindrance. researchgate.net This principle is fundamental to the use of block copolymers like polystyrene-b-poly(2-vinylpyridine) (PS-b-P2VP) as nanoreactors for the in-situ synthesis of metallic nanoparticles, including silver and gold. scielo.brmdpi.com

Furthermore, the N-oxide functional group present in this compound is known to coordinate with transition metal ions through the oxygen atom. wikipedia.org This interaction forms the basis for the use of pyridine N-oxide derivatives in coordination chemistry. This suggests that the monomer itself could bind to the surface of forming nanoparticles, controlling their growth and preventing agglomeration.

One study detailed the use of a different pyridinium (B92312) compound, 1-(carboxymethyl)-4-[(E)-2-(1,2-oxazol-3-yl)ethenyl]pyridin-1-ium, as a capping agent for zinc sulfide (B99878) (ZnS) nanoparticles. ias.ac.in The presence of the pyridinium moiety was crucial for controlling the particle size. While this is not the same compound, it highlights the potential of pyridinium-based structures in nanoparticle synthesis.

Potential for Surface Modification

The polymer of this compound, poly(2-vinylpyridine N-oxide), has been investigated for its ability to modify surfaces. For instance, it has been shown to reduce the hemolytic activity of silica (B1680970) nanoparticles by masking the surface silanol (B1196071) groups. This indicates a strong interaction between the polymer and the nanoparticle surface, a key characteristic of an effective capping or stabilizing agent.

A United States patent mentions 2-vinylpyridine (B74390) N-oxide as a potential component in hydrophobic coatings for particulates, which can be considered a form of surface modification for specialized nanoparticles used in industrial applications. However, the patent does not provide detailed research findings on its specific role or efficacy as a capping agent during nanoparticle synthesis.

Data on Nanoparticle Synthesis with Related Pyridine Compounds

To illustrate the role of related pyridine-based capping agents, the following table summarizes findings from studies using poly(2-vinylpyridine) in the synthesis of various nanoparticles. It is important to reiterate that this data does not directly involve this compound but serves to demonstrate the established utility of similar chemical structures in this field.

| Nanoparticle | Polymer System | Precursor | Reducing Agent / Method | Resulting Nanoparticle Characteristics | Reference |

| Silver (Ag) | Polystyrene-b-poly(2-vinylpyridine) (PS-b-P2VP) | Silver Nitrate (AgNO₃) | In-situ thermal reduction | Well-distributed multifaceted AgNPs with an average size of ca. 100 nm within the polymer film. | scielo.br |

| Gold (Au) | Polystyrene-b-poly(2-vinylpyridine) (PS-b-P2VP) micelles | Chloroauric Acid (HAuCl₄) | Hydrazine, Triethylsilane, or Potassium triethylborohydride | Formation of Au NPs within the polar core of the polymer micelles. | researchgate.net |

| Zinc Oxide (ZnO) | Poly(2-vinylpyridine) P(2-VP) | Zinc Oxide (ZnO) nanoparticles | Spin coating of polymer and nanoparticle suspension | Homogeneous distribution of ZnO nanoparticles in the P(2-VP) matrix. | mdpi.com |

| Chromium (Cr) | Polystyrene-block-poly(2-vinylpyridine) (PS-b-P2VP) | Chromium metal vapor | Metal vapor synthesis | Coordination of Cr nanoparticles to the nitrogen of the pyridine rings, affecting the thermal stability of the P2VP block. | researchgate.net |

Future Research Directions and Emerging Paradigms in 2 Ethenylpyridin 1 Ium 1 Olate Chemistry

Unexplored Synthetic Avenues for 2-Ethenylpyridin-1-ium-1-olate and its Analogs

The classical synthesis of this compound involves either the direct oxidation of 2-vinylpyridine (B74390) or the dehydration of 2-(β-hydroxyethyl)pyridine N-oxide using reagents like potassium bisulfate. acs.orgacs.org While effective, these methods present opportunities for refinement and exploration of entirely new synthetic paradigms.

Future research could focus on developing more efficient, selective, and environmentally benign synthetic routes. One unexplored avenue is the use of late-stage functionalization techniques. For instance, methods developed for C-H activation on the pyridine (B92270) ring could be adapted to pre-existing substituted pyridine N-oxides, allowing for the synthesis of a diverse library of analogs without de novo ring construction.

Another promising area is the exploration of alternative vinyl group installation methods. Catalytic reactions, such as organocobalt-catalyzed cycloadditions involving acrylonitrile (B1666552) and acetylene, have been used for 2-vinylpyridine synthesis and could potentially be adapted for N-oxide derivatives, offering a different pathway to the core structure. wikipedia.orghrkpharmaceutical.com Furthermore, developing chemo- and regioselective oxidation methods that can tolerate a wider range of functional groups on the pyridine ring would be highly valuable for creating novel analogs.

The table below outlines potential new synthetic strategies compared to traditional methods.

| Aspect | Traditional Methods | Potential Unexplored Avenues | Anticipated Advantages |

| N-Oxide Formation | Oxidation of 2-vinylpyridine with mCPBA or H₂O₂. acs.org | Catalytic oxidation using novel metal or organocatalysts; Flow chemistry oxidation. | Higher selectivity, reduced waste, improved safety and scalability. |

| Vinyl Group Formation | Dehydration of 2-(2-hydroxyethyl)pyridine (B196109) N-oxide. acs.org | Palladium-catalyzed cross-coupling reactions (e.g., Stille, Suzuki) on a halogenated pyridine N-oxide precursor. | Greater substrate scope, milder reaction conditions, functional group tolerance. |

| Analog Synthesis | Synthesis from substituted pyridines. nih.gov | Late-stage C-H functionalization of the this compound backbone. | Rapid diversification of analogs from a common intermediate. |

Bridging Computational and Experimental Studies for Enhanced Understanding of this compound

A synergistic relationship between computational modeling and experimental validation is critical for deepening the understanding of this compound. Computational chemistry, particularly Density Functional Theory (DFT), has been instrumental in studying pyridine N-oxides, providing insights into their electronic structure, bond dissociation enthalpies (BDEs), and reaction energetics. mdpi.comresearchgate.netnih.gov

Future work should focus on using computational tools to predict the properties and reactivity of novel, yet-to-be-synthesized analogs of this compound. For example, DFT calculations can model how different substituents on the pyridine ring would alter the nucleophilicity of the N-oxide oxygen, the reactivity of the vinyl group, and the O-H bond dissociation energy of the corresponding protonated species, which is crucial for its role in hydrogen atom transfer (HAT) catalysis. acs.org These predictions can guide experimental efforts, prioritizing the synthesis of analogs with desired catalytic or material properties.

Experimental techniques like gas-phase electron diffraction and X-ray crystallography provide precise structural data that can be used to benchmark and refine computational models. nih.gov A feedback loop, where experimental findings on reaction outcomes and spectroscopic data inform the development of more accurate theoretical models, will accelerate discovery.

| Research Area | Computational Method | Experimental Counterpart | Synergistic Goal |

| Molecular Structure | DFT, MP2 geometry optimization. nih.gov | X-ray crystallography, Gas-phase electron diffraction. nih.gov | Validate theoretical models and understand substituent effects on bond lengths/angles. |

| Reaction Mechanisms | Transition state searching, Intrinsic Reaction Coordinate (IRC) calculations. | Kinetic studies, in-situ spectroscopy (NMR, IR), isotopic labeling. | Elucidate reaction pathways, identify rate-determining steps, and rationalize selectivity. acs.org |

| Catalytic Activity | Calculation of BDE, pKa, electrostatic potential maps. mdpi.comacs.org | High-throughput screening of catalytic reactions, electrochemical measurements (e.g., cyclic voltammetry). acs.org | Predict and rationalize catalytic performance, enabling rational design of improved catalysts. |

| Spectroscopic Properties | Time-Dependent DFT (TD-DFT) for UV-Vis spectra. | UV-Vis spectroscopy, Fluorescence spectroscopy. | Accurately assign spectral features and understand electronic transitions. |

Innovative Applications of this compound in Sustainable Chemistry and Catalysis

The unique electronic properties of the N-oxide group make this compound and its parent class of compounds powerful organocatalysts, aligning with the principles of sustainable chemistry by replacing potentially toxic or expensive metal-based catalysts. researchgate.netnih.gov

One of the most significant roles for pyridine N-oxides is as Lewis base catalysts that activate organosilicon reagents in reactions like allylation, propargylation, and aldol (B89426) reactions. nih.gov The high affinity of the N-oxide oxygen for silicon activates the C-Si bond, facilitating nucleophilic attack. nih.gov Future research could expand this reactivity to a broader range of silicon-based transformations and explore the development of chiral analogs of this compound for asymmetric catalysis. scispace.com

A more recent and innovative application is in the field of photoredox catalysis. Pyridine N-oxides can serve as organic precursors for highly reactive oxygen-centered radicals upon photoexcitation, enabling them to act as potent hydrogen atom transfer (HAT) agents. acs.org This has been applied to challenging C-H functionalization reactions, using light as a sustainable energy source. acs.orgacs.org Exploring the specific potential of the vinyl group in this compound to participate in or influence these photoredox cycles is a key area for future investigation.

| Application Area | Catalytic Role | Reaction Type | Contribution to Sustainability |

| Organocatalysis | Lewis Base Activation | Allylation, Crotylation, Aldol Reactions. nih.gov | Metal-free catalysis, reducing heavy metal waste. |

| Photoredox Catalysis | Hydrogen Atom Transfer (HAT) Agent | C-H Alkylation, Carbohydroxylation. acs.orgacs.org | Use of light as a renewable energy source; activation of strong C-H bonds. |

| Electrocatalysis | Electrochemical HAT Mediator | Benzylic C-H Oxidation. acs.org | Use of electricity as a green oxidant, avoiding chemical oxidants. |

| Polymer Chemistry | Monomer / Co-monomer | Synthesis of high-χ block copolymers. rsc.org | Enabling energy-efficient next-generation nanolithography. |

Interdisciplinary Research Integrating this compound with Emerging Technologies

The future of chemical research lies in its integration with other scientific and technological fields. mkscienceset.comuio.no this compound is well-positioned to be a component in various interdisciplinary applications, bridging molecular science with materials engineering, nanotechnology, and medicine.

In materials science , the polymerization of 2-vinylpyridine N-oxide to form poly(2-vinylpyridine N-oxide) (P2VPNO) is known. rsc.orgpolysciences.com Recent research has shown that block copolymers containing P2VPNO segments exhibit a high Flory-Huggins interaction parameter (χ), which is crucial for achieving self-assembly into well-ordered nanostructures with very small feature sizes (<10 nm). rsc.org This has direct applications in emerging nanotechnologies like next-generation lithography for microelectronics. Future work could explore the creation of smart materials where the N-oxide group can be used as a responsive handle to alter material properties.

In the realm of biotechnology and medicinal chemistry , the broader class of pyridine N-oxides has been investigated for various biological activities. nih.gov While specific data on this compound is limited in mainstream literature, its structure suggests potential as a scaffold for new therapeutic agents. Interdisciplinary research combining organic synthesis, computational modeling, and biological screening—potentially accelerated by artificial intelligence —could rapidly evaluate libraries of its analogs for specific biological targets.

Furthermore, its integration with electrochemical technologies as a mediator for selective oxidation reactions opens up possibilities for green electrosynthesis of valuable chemicals. acs.org

| Interdisciplinary Field | Emerging Technology | Role of this compound | Potential Impact |

| Materials Science | Nanolithography, Self-Assembly | Monomer for high-χ block copolymers. rsc.org | Development of advanced microprocessors and data storage devices. |

| Nanotechnology | Nanoparticle Synthesis | Capping or stabilizing agent during synthesis. acs.orgbiointerfaceresearch.com | Control of nanoparticle size, morphology, and surface properties for catalytic or biomedical use. |

| Medicinal Chemistry | AI-driven Drug Discovery | Core scaffold for analog libraries. | Accelerated discovery of new drug candidates. |

| Energy & Sustainability | Electrosynthesis, Photovoltaics | Electrochemical mediator, component in light-harvesting systems. acs.org | Greener chemical manufacturing and development of new energy technologies. |

Q & A

Q. What are the recommended synthetic routes for 2-Ethenylpyridin-1-ium-1-olate, and what critical parameters ensure high yield?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or cyclization of pyridine derivatives. For analogous compounds (e.g., 3-(Ethoxycarbonyl)pyridin-1-ium-1-olate), reacting pyridine with ethyl chloroformate in the presence of triethylamine under inert conditions (0–5°C) minimizes side reactions . Key parameters:

-